molecular formula C13H18N6O4 B13769212 methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate

methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate

Cat. No.: B13769212
M. Wt: 322.32 g/mol
InChI Key: UVWWJOPUKMHWFD-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a piperazine ring and an acetate group. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may proceed under mild conditions with the appropriate reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with additional hydrogen atoms .

Scientific Research Applications

Methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate include other purine derivatives with piperazine rings and acetate groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the acetate group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

methyl 2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetate

InChI

InChI=1S/C13H18N6O4/c1-17-10-9(11(21)16-13(17)22)19(7-8(20)23-2)12(15-10)18-5-3-14-4-6-18/h14H,3-7H2,1-2H3,(H,16,21,22)

InChI Key

UVWWJOPUKMHWFD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(=O)OC

Origin of Product

United States

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